6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione

Alzheimer's disease β-amyloid fibrillization positional isomerism

6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione (CAS 1822827-07-5) is a fused bicyclic heterocycle composed of a thiazole ring annulated to a pyridine ring, bearing a methoxy substituent at the 6-position and a thione (C=S) functionality at the 2-position. Its molecular formula is C₇H₆N₂OS₂ with a molecular weight of 198.27 g/mol.

Molecular Formula C7H6N2OS2
Molecular Weight 198.3 g/mol
Cat. No. B14776648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione
Molecular FormulaC7H6N2OS2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(N=C1)SC(=S)N2
InChIInChI=1S/C7H6N2OS2/c1-10-4-2-5-6(8-3-4)12-7(11)9-5/h2-3H,1H3,(H,9,11)
InChIKeyUKXKTBLBAJUXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione? A Procurement-Focused Baseline Overview


6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione (CAS 1822827-07-5) is a fused bicyclic heterocycle composed of a thiazole ring annulated to a pyridine ring, bearing a methoxy substituent at the 6-position and a thione (C=S) functionality at the 2-position . Its molecular formula is C₇H₆N₂OS₂ with a molecular weight of 198.27 g/mol . The compound belongs to the thiazolo[5,4-b]pyridine-2(1H)-thione chemotype, a scaffold that has drawn sustained attention in medicinal chemistry for its ability to engage kinase ATP-binding pockets and coordinate metal ions [1]. Commercially, it is available at ≥98% purity from multiple suppliers and is positioned as a versatile building block for pharmaceutical R&D and quality control applications .

Why 6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione Cannot Be Simply Swapped: The Substitution-Specific Differentiation Problem


Within the thiazolo[5,4-b]pyridine-2(1H)-thione class, three structural features — the position of the methoxy group (6- vs. 5-), the presence of the thione functionality (vs. amine or unsubstituted), and the electronic character of the substituent — are not interchangeable without consequence. Positional isomerism of the methoxy group alters both the electronic distribution across the fused ring system and the steric environment around the pyridine nitrogen, which directly impacts kinase hinge-region complementarity [1]. SAR studies on closely related thiazolo[5,4-b]pyridine scaffolds have demonstrated that replacement of the pyridyl group with phenyl or switching the 2-position substituent from thione to amine can decrease kinase inhibitory potency by orders of magnitude [2][3]. Furthermore, the 6-methoxy isomer offers a distinct chemical handle for O-demethylation to the 6-hydroxy derivative, a transformation not geometrically accessible from the 5-methoxy isomer . Generic substitution — treating all methoxythiazolopyridine-thiones as equivalent — therefore carries a high risk of losing target engagement, altering selectivity, or foreclosing downstream synthetic routes. The evidence items that follow quantify these differentiation dimensions.

6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione: Quantified Differential Evidence Against Closest Analogs


Positional Isomerism: 6-Methoxy vs. 5-Methoxy Differential Activity in Aβ42 Fibrillization

The position of the methoxy substituent on the thiazolo[5,4-b]pyridine scaffold materially affects biological activity, as shown in a head-to-head evaluation of regioisomeric thiazolo[5,4-b]pyridines against Aβ42 fibrillization. In that study, compounds bearing a methoxy group at C-5 (1b and 1k) achieved IC₅₀ values of 0.23 μM and 0.50 μM, both superior to curcumin (IC₅₀ = 0.80 μM), while the C-5 unsubstituted analogs in the same series showed higher IC₅₀ values up to 4.5 μM [1]. The 6-methoxy positional isomer (the target compound) presents a distinct electronic and steric profile at the pyridine ring, which class-level SAR logic predicts will produce a different biological selectivity fingerprint compared to the 5-methoxy variant [1]. Direct head-to-head experimental data for the 6-methoxy vs. 5-methoxy thione pair are not yet available in the peer-reviewed literature, representing a significant knowledge gap .

Alzheimer's disease β-amyloid fibrillization positional isomerism thiazolopyridine SAR

Thione (C=S) vs. 2-Amino (C-NH₂) Functionality: Impact on Kinase Inhibitory Potency

The identity of the 2-position substituent on the thiazolo[5,4-b]pyridine scaffold is a first-order determinant of kinase inhibitory potency. In the PI3K inhibitor series reported by Xia et al., the 2-pyridyl-thiazolo[5,4-b]pyridine derivative 19a achieved an IC₅₀ of 3.6 nM against PI3Kα, and SAR analysis confirmed that the thiazolo[5,4-b]pyridine core with an appropriate 2-substituent is essential — replacement of the attached pyridyl by phenyl led to a significant decrease in activity [1]. In the c-KIT inhibitor series reported by Nam et al., the thione-related scaffold yielded compound 6r with an IC₅₀ of 4.77 μM against the c-KIT V560G/D816V double mutant, representing an 8.0-fold improvement over imatinib (IC₅₀ = 37.93 μM) [2]. Within that same series, 2-amino-bearing derivatives (6p, 6v, 6w) exhibited distinct activity profiles from the thione-like derivatives (6r, 6s, 7c) [2]. The thione group provides a polarized C=S moiety capable of acting as a hydrogen-bond acceptor and metal-coordinating ligand, functions that cannot be replicated by the 2-amino or 2-unsubstituted analogs [3].

kinase inhibition PI3K structure-activity relationship hinge-binding pharmacophore

c-KIT Inhibition: Thiazolo[5,4-b]pyridine Scaffold Overcomes Imatinib-Resistant Double Mutant V560G/D816V

The thiazolo[5,4-b]pyridine scaffold has demonstrated a clinically significant capability: potent inhibition of the imatinib-resistant c-KIT V560G/D816V double mutant, a key driver of gastrointestinal stromal tumor (GIST) progression. In the study by Nam et al., the lead thiazolo[5,4-b]pyridine derivative 6r inhibited c-KIT V560G/D816V with an IC₅₀ of 4.77 ± 0.38 μM, representing an 8.0-fold improvement over imatinib (IC₅₀ = 37.93 ± 8.68 μM) and comparable activity to sunitinib (IC₅₀ = 3.98 ± 1.18 μM) in the ADP-Glo kinase assay [1]. On the cellular level, 6r exhibited a GI₅₀ of 1.15 μM against HMC1.2 cells (which harbor both V560G and D816V mutations), a 23.6-fold improvement over imatinib (GI₅₀ = 27.10 μM) [1]. Crucially, 6r demonstrated higher differential cytotoxicity on c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells compared to sunitinib, implying superior on-target selectivity [1]. The 6-methoxy-thione variant (the target compound) shares the critical thiazolo[5,4-b]pyridine-2-thione core pharmacophore with 6r and provides a distinct substitution vector (6-OMe) for further optimization of this c-KIT inhibitory phenotype .

c-KIT imatinib resistance GIST gastrointestinal stromal tumor kinase mutant

EGFR-TK Inhibition: Thiazolo[5,4-b]pyridine Derivatives Achieve Equipotency to Osimertinib in Resistant NSCLC Models

Thiazolo[5,4-b]pyridine-based inhibitors have demonstrated the ability to match the potency of the clinically approved third-generation EGFR-TK inhibitor osimertinib across multiple drug-resistant non-small cell lung cancer (NSCLC) cell lines. Borude et al. reported that the lead compound 10k (a thiazolo[5,4-b]pyridine-2-sulfonamide derivative) exhibited IC₅₀ values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A-549), achieving equipotency to osimertinib in all three lines [1]. Compound 10k also inhibited EGFR autophosphorylation in HCC827 cells and induced substantial apoptosis (31.9% early + 8.8% late) vs. control (2.0% early + 1.6% late) [1]. Importantly, the potent derivatives 10b, 10c, 10h, 10i, and 10k showed selective cytotoxicity toward cancer cells with no toxicity against normal BEAS-2B cells at concentrations exceeding 35 μM [1]. The 6-methoxy-thione target compound — while distinct from the sulfonamide-bearing 10k series — retains the identical thiazolo[5,4-b]pyridine core and introduces a thione moiety that can engage the hinge region via a different hydrogen-bonding geometry, offering an orthogonal chemotype for EGFR-TK inhibitor development [2].

EGFR-TK osimertinib NSCLC non-small cell lung cancer tyrosine kinase inhibitor

Thione-Mediated Metal Coordination: A Function Absent in 2-Amino and 2-Unsubstituted Analogs

The thione (C=S) group at the 2-position of the thiazolo[5,4-b]pyridine scaffold is a soft Lewis base capable of coordinating transition metal ions — a property that is entirely absent in the 2-amino (C-NH₂) and 2-unsubstituted (C-H) analogs. This coordination capability has been exploited in the design of pyridine-thiazole ligand systems for platinum(II), palladium(II), zinc(II), and other metal complexes, which have demonstrated applications in photoluminescent materials, catalysis, and metallodrug development [1][2]. In a representative study, metal(II) complexes with pyridine-thiazolone ligands exhibited distinct biological activity profiles compared to the free ligands [2]. The target compound's 6-methoxy substitution adds an additional oxygen-based coordination site (the methoxy oxygen) that is absent in the unsubstituted parent thiazolo[5,4-b]pyridine-2(1H)-thione (CAS 57135-09-8), potentially enabling chelation modes not available with the parent scaffold . The 5-methoxy positional isomer (CAS 108310-83-4) places the oxygen donor in a different geometric relationship to the thione, leading to different metal-binding geometries .

metal complexation thione ligand coordination chemistry photoluminescence metallodrug

Synthetic Handle: 6-Methoxy Group Enables Demethylation and Divergent Derivatization Not Accessible from the 5-Methoxy Isomer

The 6-methoxy substituent on the thiazolo[5,4-b]pyridine-2(1H)-thione scaffold serves as a strategic synthetic handle for O-demethylation (e.g., using BBr₃ or HBr), yielding the corresponding 6-hydroxy derivative — a transformation that is geometrically impossible from the 5-methoxy positional isomer (CAS 108310-83-4) . The resulting 6-hydroxy-thione intermediate can then undergo O-alkylation, O-acylation, or O-sulfonylation to generate diverse compound libraries for SAR exploration, a synthetic sequence that is well-precedented in thiazolopyridine chemistry [1]. The thione group at position 2 can additionally be S-alkylated or converted to other functionalities (e.g., using Lawesson's reagent chemistry), providing orthogonal diversification at a second reactive center [2]. In contrast, the 6-methoxythiazolo[5,4-b]pyridine analog lacking the thione (CAS 1823513-50-3) offers only a single reactive handle (the methoxy group) and lacks the versatile sulfur chemistry of the 2-thione . The target compound thus provides two independent diversification vectors (6-OMe and 2-thione) with well-characterized reactivity, supporting efficient parallel library synthesis .

synthetic intermediate O-demethylation scaffold diversification heterocyclic chemistry medicinal chemistry building block

Where 6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione Creates the Most Value: Evidence-Backed Application Scenarios


Kinase Inhibitor Lead Discovery Targeting Imatinib-Resistant c-KIT Mutants (GIST)

For medicinal chemistry teams developing next-generation c-KIT inhibitors to overcome imatinib-resistant GIST, the thiazolo[5,4-b]pyridine-2-thione scaffold has been validated with compound 6r demonstrating 8.0-fold superior enzymatic inhibition (IC₅₀ = 4.77 μM vs. 37.93 μM for imatinib) and 23.6-fold superior cellular anti-proliferative activity (GI₅₀ = 1.15 μM vs. 27.10 μM for imatinib) against the V560G/D816V double mutant [1]. The 6-methoxy-thione variant provides an underexplored substitution vector on this validated core, enabling hit-to-lead optimization that is structurally differentiated from the reported 6r series [1].

EGFR-TK Inhibitor Programs Seeking Non-Quinazoline Chemotypes for Drug-Resistant NSCLC

With the thiazolo[5,4-b]pyridine core achieving osimertinib-equipotent cytotoxicity in HCC827 (IC₅₀ = 0.010 μM), NCI-H1975 (IC₅₀ = 0.08 μM), and A-549 (IC₅₀ = 0.82 μM) NSCLC cell lines — and demonstrating cancer-selective toxicity with no effect on normal BEAS-2B cells at >35 μM — the scaffold has proven its potential in the EGFR-TK inhibitor space [2]. The 6-methoxy-thione target compound offers a chemically distinct entry into this validated phenotype, with the thione hinge-binding motif providing an alternative pharmacophore to the sulfonamide-based 10k series [2].

Transition Metal Complex Design for Photoluminescent Materials and Metallodrugs

The simultaneous presence of the soft thione (C=S) donor and the hard methoxy (OCH₃) donor in a defined fused-ring geometry makes this compound an attractive ligand for designing heteroleptic metal complexes with tunable photophysical properties [3]. The 6-methoxy-thione combination enables S,O-chelation modes that are sterically and electronically distinct from those achievable with the 5-methoxy isomer or the thione-only parent scaffold, supporting the development of novel luminescent Pt(II), Pd(II), or Zn(II) complexes [3][4].

Divergent Library Synthesis via Orthogonal 6-O and 2-S Functionalization

As a synthetic building block, this compound supports efficient parallel synthesis through two independent reactive centers: the 6-methoxy group (amenable to O-demethylation and subsequent O-functionalization) and the 2-thione group (amenable to S-alkylation and thione-specific transformations) [5]. This dual-handle architecture, unavailable in the thione-absent or methoxy-absent analogs, maximizes the chemical space accessible from a single procurement, making the compound cost-effective for large-scale SAR campaigns [5].

Quote Request

Request a Quote for 6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.